molecular formula C9H12O2 B031218 Benzaldehyde dimethyl acetal CAS No. 1125-88-8

Benzaldehyde dimethyl acetal

Cat. No.: B031218
CAS No.: 1125-88-8
M. Wt: 152.19 g/mol
InChI Key: HEVMDQBCAHEHDY-UHFFFAOYSA-N
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Description

Benzaldehyde dimethyl acetal, also known as dimethoxymethylbenzene, is an organic compound with the molecular formula C9H12O2. It is a colorless liquid with a characteristic almond-like odor. This compound is commonly used as a protecting group in organic synthesis due to its stability under various reaction conditions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde dimethyl acetal is typically synthesized through the condensation reaction between benzaldehyde and methanol in the presence of an acid catalyst. The reaction involves the removal of water to drive the equilibrium towards the formation of the acetal . Common catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors are often employed to maintain optimal reaction conditions and ensure efficient water removal. The use of dehydrating agents such as trimethyl orthoformate can further enhance the yield by shifting the equilibrium towards the acetal formation .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde dimethyl acetal is unique due to its balance of stability and reactivity. The methoxy groups provide sufficient protection while allowing for easy removal under mild acidic conditions. This makes it a versatile protecting group in organic synthesis compared to its ethyl, propyl, and butyl counterparts .

Properties

IUPAC Name

dimethoxymethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVMDQBCAHEHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061538
Record name Benzene, (dimethoxymethyl)-
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless liquid with a sweet, floral-almond odour
Record name Benzaldehyde dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

87.00 to 89.00 °C. @ 18.00 mm Hg
Record name (Dimethoxymethyl)benzene
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzaldehyde dimethyl acetal
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Density

1.007-1.020
Record name Benzaldehyde dimethyl acetal
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CAS No.

1125-88-8
Record name Benzaldehyde dimethyl acetal
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Record name alpha,alpha-Dimethoxytoluene
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Record name Benzaldehyde dimethyl acetal
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Record name Benzene, (dimethoxymethyl)-
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Record name BENZALDEHYDE DIMETHYL ACETAL
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Record name (Dimethoxymethyl)benzene
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URL http://www.hmdb.ca/metabolites/HMDB0041326
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1062 g of tetramethoxymethane, 303 g of methyl benzoate, 225 g of 60% methyltributylammonium methosulfate solution and 910 g of methanol were electrolyzed at 3 A. The voltage per gap was kept below 5 V, the temperature was 30° C., and the pumping rate was 190 l/h. After the electrolysis had ended, 10.0 GC area % of trimethoxymethane and 13.2 GC area % of benzaldehyde dimethyl acetal had formed in the electrolyte; tetramethoxyethane had been degraded from 42.5% to 25.6 GC area %, and methyl benzoate was down to 0.4 GC area %, having been converted to more than 95%. Low-boiling byproducts included methyl formate at 2.2 GC area % in the electrolyte.
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step Two
Quantity
225 g
Type
reactant
Reaction Step Three
Quantity
910 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzaldehyde dimethyl acetal?

A1: The molecular formula of this compound is C9H12O2, and its molecular weight is 152.19 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research does not delve into detailed spectroscopic analysis, computational studies have utilized methods like Ab Initio calculations with basis sets like 3-21G and 6-31G* to study the energy changes during reactions involving this compound [].

Q3: Why is this compound often used in organic synthesis?

A3: this compound serves as a valuable protecting group for aldehydes, particularly in carbohydrate chemistry []. It readily forms a 4,6-benzylidene acetal with sugars, shielding the hydroxyl groups at the O-4 and O-6 positions. This protection strategy enables modifications at other positions within the sugar molecule.

Q4: What type of reactions commonly employ this compound?

A4: this compound is frequently used in cascade reactions, often alongside heterogeneous catalysts.

    Q5: What influences the catalytic activity in reactions involving this compound?

    A5: Several factors influence the effectiveness of catalysts:

      Q6: Are there any examples of this compound used in continuous flow reactions?

      A6: Yes, researchers have successfully employed microreactors with inner walls functionalized with sulfonic acid-bearing polymer brushes for the acid-catalyzed hydrolysis of this compound []. The continuous flow system allows for controlled reaction conditions and improved efficiency.

      Q7: Can this compound participate in reactions beyond deacetalization-condensation sequences?

      A7: Absolutely. Research showcases its involvement in diverse transformations:

        Q8: How is computational chemistry used in research involving this compound?

        A8: Computational methods, particularly Ab Initio calculations, provide insights into the reaction mechanisms and energetics of reactions involving this compound []. By modeling the reaction pathway, researchers can identify transition states, intermediates, and the rate-determining steps, ultimately enabling the optimization of reaction conditions.

        Q9: How stable is this compound under different conditions?

        A9: this compound is susceptible to hydrolysis in acidic aqueous solutions [, , ]. This property is exploited in its use as a protecting group, as the acetal can be readily cleaved under controlled acidic conditions to regenerate the parent aldehyde. Factors such as pH, temperature, and the presence of catalysts significantly influence the hydrolysis rate.

        Q10: Are there any known methods to control the stability of this compound?

        A10: While the provided research does not specifically address stability control, general strategies to improve the stability of acetals include:

          Q11: Does this compound find applications in material science?

          A11: Yes, research explores the use of this compound in the synthesis of polymers:

          • Hyperbranched polyacetals: this compound can serve as a core molecule in the synthesis of hyperbranched polyacetals with hydrolysable backbones [, ]. These polymers, synthesized via transacetalization polymerization, exhibit pH-sensitive degradation behavior, making them potentially useful for applications such as drug delivery or controlled release systems [].

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